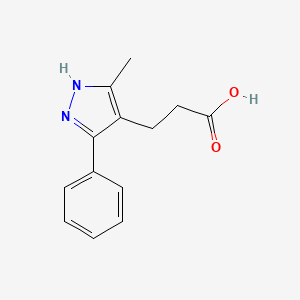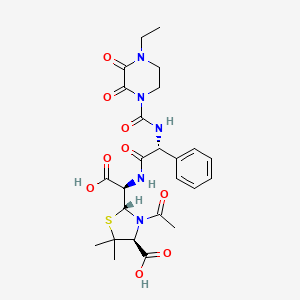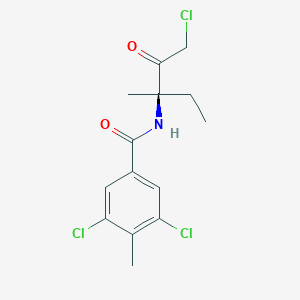![molecular formula C14H21N3O2S B13436244 N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BITC-[13C6,15N2]Lys, also known as L-Lysine-13C6,15N2 hydrochloride, is a stable isotope-labeled amino acid. It is a derivative of lysine, an essential amino acid for humans, labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in scientific research for various applications, including protein quantification and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BITC-[13C6,15N2]Lys involves the incorporation of stable isotopes of carbon and nitrogen into the lysine molecule. The process typically starts with the precursor amino acids labeled with 13C and 15N isotopes. These precursors undergo a series of chemical reactions, including amidation and hydrogenation, to form the final product .
Industrial Production Methods
Industrial production of BITC-[13C6,15N2]Lys follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
BITC-[13C6,15N2]Lys can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
BITC-[13C6,15N2]Lys has a wide range of applications in scientific research:
Chemistry: Used in stable isotope labeling for mass spectrometry and NMR studies.
Biology: Employed in studies of protein synthesis and degradation, as well as metabolic flux analysis.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: Applied in the production of labeled proteins for various industrial applications
Wirkmechanismus
The mechanism of action of BITC-[13C6,15N2]Lys involves its incorporation into proteins during synthesis. The labeled isotopes allow for precise tracking and quantification of proteins in various biological systems. The compound interacts with molecular targets such as enzymes and receptors, providing insights into their function and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Lysine-13C6 hydrochloride
- L-Arginine-13C6,15N4 hydrochloride
- L-Tyrosine-13C9,15N
Uniqueness
BITC-[13C6,15N2]Lys is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in various analytical techniques compared to single-labeled compounds .
Eigenschaften
Molekularformel |
C14H21N3O2S |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-6-(benzylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C14H21N3O2S/c15-12(13(18)19)8-4-5-9-16-14(20)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,18,19)(H2,16,17,20)/t12-/m0/s1/i4+1,5+1,8+1,9+1,12+1,13+1,15+1,16+1 |
InChI-Schlüssel |
SUDSAMPFROMSLM-LTKZMZGJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B13436180.png)


![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)



![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)

![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

